(3-Phenyloxetan-3-yl)methanamine

Description

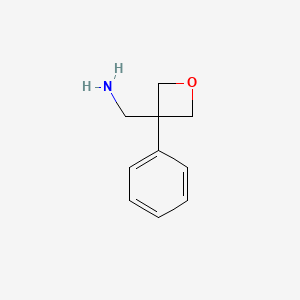

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-phenyloxetan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBXQZRCYHWTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669307 | |

| Record name | 1-(3-Phenyloxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497239-45-9 | |

| Record name | 1-(3-Phenyloxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Phenyloxetan-3-yl)methanamine CAS number 497239-45-9

An in-depth technical guide on (3-Phenyloxetan-3-yl)methanamine (CAS Number: 497239-45-9) for researchers, scientists, and drug development professionals.

CAS Number: 497239-45-9

Molecular Formula: C₁₀H₁₃NO

Molecular Weight: 163.22 g/mol

Introduction

This compound is a unique chemical entity characterized by a phenyl group and an aminomethyl group attached to the same carbon of an oxetane ring. The oxetane motif, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry. Its incorporation into molecules can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity, making it a valuable building block in drug discovery. This guide provides a comprehensive overview of the available technical information for this compound, focusing on its synthesis, potential applications, and safety considerations.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | Not specified (commercially available) | |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |

Synthesis

A general workflow for the synthesis of related 3-substituted oxetan-3-amines is outlined below. This serves as a conceptual framework, and specific reagents and conditions would require optimization for the target molecule.

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Based on general methodologies for the synthesis of similar compounds, a potential experimental protocol is outlined here. Note: This is a hypothetical procedure and requires experimental validation.

-

Synthesis of 3-Phenyloxetan-3-carbonitrile: To a solution of an appropriate oxetan-3-one precursor, introduce the phenyl group via a Grignard reaction or a similar nucleophilic addition. Subsequent conversion of a suitable functional group (e.g., a hydroxyl group) to a nitrile would yield the key intermediate, 3-phenyloxetan-3-carbonitrile.

-

Reduction to this compound: The nitrile intermediate can then be reduced to the primary amine using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent or through catalytic hydrogenation.

-

Purification: The final product would require purification, likely through column chromatography or distillation under reduced pressure, to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary documented application of this compound is as a key building block in the synthesis of novel therapeutic agents.

MAP4K1 Inhibitors

A patent application has disclosed the use of this compound as a reactant in the synthesis of substituted pyrrolopyridine derivatives. These derivatives are described as potent inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).

MAP4K1 is a negative regulator of T-cell receptor signaling and is considered a promising target for cancer immunotherapy. Inhibition of MAP4K1 is expected to enhance the anti-tumor immune response. The patent suggests that compounds synthesized using this compound may have therapeutic potential in the treatment of cancer, autoimmune disorders, and viral infections.

The general logical relationship for the role of this compound in the development of MAP4K1 inhibitors is depicted below.

Caption: Role of this compound in MAP4K1 inhibitor development.

At present, there is no publicly available data on the specific biological activity of this compound itself or detailed signaling pathways it might modulate directly. Its utility appears to be as a structural motif to be incorporated into more complex, biologically active molecules.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is a hazardous substance and should be handled with appropriate precautions by trained personnel.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

Conclusion

This compound is a valuable building block for medicinal chemistry, particularly in the development of kinase inhibitors for immunotherapy. The presence of the 3-phenyl-3-aminomethyl oxetane scaffold offers a unique three-dimensional structure that can be exploited for designing novel therapeutic agents. While detailed experimental and biological data on the compound itself are limited in the public domain, its role as a key intermediate highlights its importance for researchers in drug discovery. Further studies are warranted to fully explore the synthetic accessibility and the biological impact of this and related oxetane derivatives. Researchers should exercise caution and adhere to strict safety protocols when handling this compound.

References

Physicochemical Properties of (3-Phenyloxetan-3-yl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyloxetan-3-yl)methanamine is a unique molecule featuring a strained four-membered oxetane ring, a phenyl group, and a primary amine. This structure imparts a distinct set of physicochemical properties that are of significant interest in medicinal chemistry and drug discovery. The oxetane moiety, a contemporary bioisostere, is increasingly utilized to modulate properties such as solubility, lipophilicity, and metabolic stability of drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of the broader role of oxetane-containing compounds in drug design.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, the interplay between the polar oxetane and amine functionalities and the lipophilic phenyl group results in a balanced profile.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [4] |

| Molecular Weight | 163.22 g/mol | [4] |

| Boiling Point | 272.567 °C at 760 mmHg | [5] |

| Density | 1.093 g/cm³ | [5] |

| logP (Octanol-Water Partition Coefficient) | 1.61360 | [5] |

| Polar Surface Area (PSA) | 35.25 Ų | [5] |

| Exact Mass | 163.100 g/mol | [5] |

| CAS Number | 497239-45-9 | [5] |

| Melting Point | Not Available | [5] |

| pKa | Not Available | |

| Aqueous Solubility | Not Available |

The Role of the Oxetane Moiety in Drug Design

The oxetane ring is a valuable structural motif in modern medicinal chemistry, often employed as a bioisosteric replacement for less favorable functional groups like gem-dimethyl or carbonyl groups.[1][2][3] This strategy aims to optimize a drug candidate's properties.

Bioisosteric Replacement

The introduction of an oxetane can lead to:

-

Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility.[2]

-

Reduced Lipophilicity: Replacing a lipophilic group (e.g., gem-dimethyl) with an oxetane can lower the overall lipophilicity of a molecule, which can be beneficial for its pharmacokinetic profile.[3]

-

Enhanced Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups.[6]

-

Modulation of Basicity: An electron-withdrawing oxetanyl group adjacent to an amine can decrease the amine's basicity (pKa).[2]

The following diagram illustrates the concept of using an oxetane as a bioisostere.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential. The following sections describe standard experimental protocols that can be applied to this compound.

Determination of pKa by Potentiometric Titration

The pKa of the primary amine in this compound can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant is added.[7]

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.05 M) in deionized water.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[7]

The workflow for this process is depicted below.

Determination of Solubility

The solubility of this compound in various solvents can be determined using a standardized shake-flask method.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle, or separate by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

The general procedure for solubility determination is outlined below.

Determination of Melting Point

The melting point of a solid crystalline compound is a key indicator of its purity. It can be determined using a capillary melting point apparatus.[8]

Methodology:

-

Sample Preparation: Finely powder the crystalline sample of this compound. Pack a small amount of the powder into a capillary tube to a height of 1-2 mm.[9]

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.[10]

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[10]

Conclusion

This compound is a compound with significant potential in the field of drug discovery, largely due to the presence of the oxetane ring. While some of its core physicochemical properties have been reported, further experimental characterization of its pKa, solubility, and melting point is necessary for a complete understanding of its behavior. The strategic incorporation of oxetane moieties, as exemplified by this compound's structure, continues to be a valuable tool for medicinal chemists seeking to optimize the properties of therapeutic candidates. The experimental protocols detailed in this guide provide a framework for the comprehensive physicochemical profiling of this and similar molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 497239-45-9|this compound|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. benchchem.com [benchchem.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chm.uri.edu [chm.uri.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

(3-Phenyloxetan-3-yl)methanamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of (3-Phenyloxetan-3-yl)methanamine, a compound of interest in medicinal chemistry. The guide includes its molecular formula and weight, a plausible synthetic pathway, and its potential biological significance as inferred from related structures.

Core Molecular Data

This compound, identified by the CAS Number 497239-45-9, is a heterocyclic compound featuring a phenyl-substituted oxetane ring.[1][2][3][4][5] Its core chemical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO | [1][2][3][4][5] |

| Molecular Weight | 163.22 g/mol | [1][2][3][4][5] |

| CAS Number | 497239-45-9 | [1][2][3][4][5] |

Proposed Synthetic Pathway

Potential Biological Activity and Signaling Pathway

Recent studies on 3-phenyloxetane derivatives have identified them as potential agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4] Agonism of GLP-1R is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. The primary signaling pathway initiated by GLP-1R activation involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[1][2]

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1R agonist, such as a 3-phenyloxetane derivative, to the receptor is expected to trigger a conformational change that activates the associated G-protein (Gs). This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to insulin secretion and other beneficial metabolic effects.

Experimental Protocols

Detailed experimental protocols for biological assays involving 3-phenyloxetane derivatives as GLP-1R agonists would typically include the following, as suggested by related research[1][2][3]:

cAMP Accumulation Assay:

-

Cell Line: HEK293 cells stably expressing the human GLP-1 receptor.

-

Procedure:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are incubated with varying concentrations of the test compound (e.g., this compound) for a specified time (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

-

Data Analysis: The EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

hERG Inhibition Assay:

-

Purpose: To assess the potential for cardiac toxicity.

-

Methodology: Automated patch-clamp electrophysiology is used to measure the effect of the compound on the hERG potassium channel current in a suitable cell line (e.g., HEK293 cells expressing the hERG channel).

-

Data Analysis: The IC₅₀ value is calculated to determine the concentration at which the compound inhibits 50% of the hERG channel activity.[3]

Disclaimer: The synthetic pathway provided is conceptual and would require optimization. The biological activity is inferred from studies on structurally related compounds and has not been definitively confirmed for this compound itself. This information is intended for research and development purposes only.

References

Technical Guide: Spectroscopic and Synthetic Overview of (3-Phenyloxetan-3-yl)methanamine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a generalized synthetic protocol for the novel compound (3-Phenyloxetan-3-yl)methanamine. Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on computational models and established principles of organic spectroscopy. The experimental protocols are derived from established methodologies for analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are intended to serve as a reference for researchers working with this or structurally related molecules.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.50 | Multiplet | 5H | Phenyl-H |

| ~4.75 | Doublet (J ≈ 6 Hz) | 2H | Oxetane-CH₂ |

| ~4.60 | Doublet (J ≈ 6 Hz) | 2H | Oxetane-CH₂ |

| ~3.10 | Singlet | 2H | -CH₂-NH₂ |

| ~1.50 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~140 | Phenyl C (quaternary) |

| ~129 | Phenyl CH |

| ~128 | Phenyl CH |

| ~126 | Phenyl CH |

| ~80 | Oxetane-CH₂ |

| ~50 | -CH₂-NH₂ |

| ~45 | Oxetane C (quaternary) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H Stretch (Amine) |

| 3010 - 3070 | Medium | C-H Stretch (Aromatic) |

| 2850 - 2960 | Medium | C-H Stretch (Aliphatic) |

| ~1600 | Weak | C=C Stretch (Aromatic) |

| ~1495 | Medium | C=C Stretch (Aromatic) |

| 950 - 980 | Strong | C-O-C Stretch (Oxetane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 163.10 | High | [M]⁺ (Molecular Ion) |

| 133.09 | Medium | [M - CH₂NH₂]⁺ |

| 105.07 | High | [C₆H₅CO]⁺ |

| 77.04 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

2.1. Generalized Synthesis Protocol

The synthesis of this compound can be approached through a multi-step process starting from 3-bromo-3-phenyloxetane, which itself can be synthesized from a suitable precursor. A plausible route involves the introduction of a protected aminomethyl group followed by deprotection.

Step 1: Synthesis of 3-cyano-3-phenyloxetane

-

To a solution of 3-bromo-3-phenyloxetane (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 equivalents).

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

-

Purify the product by column chromatography on silica gel.

Step 2: Reduction of 3-cyano-3-phenyloxetane to this compound

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-cyano-3-phenyloxetane (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in THF to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Purify the this compound by column chromatography on silica gel or by distillation under reduced pressure.

2.2. Spectroscopic Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of -1 to 10 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Use a spectral width of 0 to 220 ppm. Employ proton decoupling to simplify the spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (3-Phenyloxetan-3-yl)methanamine

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3-phenyloxetan-3-yl)methanamine. Due to the absence of experimentally acquired spectra in publicly available literature, this document presents predicted data based on the analysis of analogous structures and established principles of NMR spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the expected spectral characteristics of this compound for structural verification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound contains several distinct proton and carbon environments, which are expected to give rise to a unique NMR fingerprint. The predictions for the chemical shifts (δ) are provided in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the diastereotopic protons of the oxetane ring, the protons of the aminomethyl group, and the amine protons. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.40 - 7.25 | Multiplet | 5H | Ar-H |

| ~ 4.85 | Doublet | 2H | Oxetane CH ₂ (axial) |

| ~ 4.65 | Doublet | 2H | Oxetane CH ₂ (equatorial) |

| ~ 3.10 | Singlet | 2H | CH ₂-NH₂ |

| ~ 1.58 | Broad Singlet | 2H | NH ₂ |

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum should display signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the oxetane ring, the aminomethyl group, and the quaternary carbon. The predicted data is summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 | Quaternary Ar-C |

| ~ 129 | Ar-C H |

| ~ 128 | Ar-C H |

| ~ 126 | Ar-C H |

| ~ 80 | Oxetane C H₂ |

| ~ 50 | C H₂-NH₂ |

| ~ 45 | Quaternary Oxetane C |

Experimental Protocols

The following is a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube and cap it securely.

NMR Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: 0 - 16 ppm.

-

Acquisition Time: 2 - 4 seconds.

-

Relaxation Delay (d1): 2 - 5 seconds.

-

Number of Scans: 8 - 16 scans.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

-

Spectral Width: 0 - 220 ppm.

-

Acquisition Time: 1 - 2 seconds.

-

Relaxation Delay (d1): 2 - 5 seconds.

-

Number of Scans: 1024 - 4096 scans, due to the low natural abundance of ¹³C.

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with atoms numbered for clear assignment of NMR signals.

Experimental Workflow for NMR Analysis

The logical workflow for the NMR analysis of this compound is depicted in the following flowchart.

References

An In-depth Technical Guide to the FT-IR Spectrum of (3-Phenyloxetan-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of (3-Phenyloxetan-3-yl)methanamine. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for spectral analysis, which are crucial for the identification, characterization, and quality control of this compound in pharmaceutical research and development.[1][2][3][4]

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its primary amine, phenyl group, and oxetane ring. The predicted absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine | Medium-Weak, two bands[5][6][7][8] |

| 3100-3000 | C-H stretch (aromatic) | Phenyl Group | Medium-Weak |

| 3000-2850 | C-H stretch (aliphatic) | Methylene and Methanamine | Medium |

| 1650-1580 | N-H bend (scissoring) | Primary Amine | Medium[8][9] |

| 1600, 1495 | C=C stretch (in-ring) | Phenyl Group | Medium-Strong |

| 1470-1430 | C-H bend (aliphatic) | Methylene and Methanamine | Medium |

| 1335-1250 | C-N stretch | Aromatic Amine character | Strong[8][9] |

| ~950 | C-O-C stretch (ring breathing) | Oxetane Ring | Strong |

| 910-665 | N-H wag | Primary Amine | Broad, Strong[8] |

| 770-730, 710-690 | C-H out-of-plane bend | Phenyl Group (monosubstituted) | Strong |

Experimental Protocol for FT-IR Spectral Acquisition

This section details the methodology for obtaining a high-quality FT-IR spectrum of this compound.

2.1. Instrumentation

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

The sample compartment should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

2.2. Sample Preparation

The choice of sample preparation technique depends on the physical state of the compound.

-

For a solid sample (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

For a liquid sample (Neat or as a thin film):

-

Place a single drop of the liquid sample directly onto the center of a clean potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Gently place a second salt plate on top of the first to create a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder.

-

Collect the sample spectrum. A background spectrum of the empty salt plates should be recorded beforehand.

-

2.3. Data Acquisition Parameters

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel function is recommended for good quantitation and peak shape.

2.4. Data Processing

-

The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure a flat baseline.

-

Label the significant peaks with their corresponding wavenumbers.

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the FT-IR spectrum of this compound.

Caption: Workflow for FT-IR Spectral Analysis.

Conclusion

The FT-IR spectrum of this compound provides a unique molecular fingerprint that is invaluable for its identification and structural elucidation. By following the detailed experimental protocol and analytical workflow presented in this guide, researchers and drug development professionals can confidently characterize this compound and ensure its quality throughout the drug development lifecycle. The use of FT-IR spectroscopy is a rapid and non-destructive analytical technique that plays a critical role in modern pharmaceutical analysis.[1][2][10]

References

- 1. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

- 2. azom.com [azom.com]

- 3. Applications of Fourier transform infrared spectroscopy to pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 10. FTIR Microscopy - Pharmaceutical Analysis - Advancing Materials [thermofisher.com]

Mass Spectrometry of (3-Phenyloxetan-3-yl)methanamine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Mass Spectrometric Analysis of (3-Phenyloxetan-3-yl)methanamine, a Key Building Block in Modern Medicinal Chemistry.

Introduction

The oxetane motif has emerged as a valuable scaffold in contemporary drug discovery, prized for its ability to modulate key physicochemical and pharmacokinetic properties of therapeutic candidates.[1][2][3] As a bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties, the incorporation of an oxetane ring can enhance metabolic stability, aqueous solubility, and receptor binding affinity.[1][2] this compound represents a key exemplar of this structural class, combining the benefits of the oxetane ring with a phenyl group and a primary amine, functionalities that are pivotal for interaction with a wide range of biological targets. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering theoretical fragmentation pathways, detailed experimental protocols, and insights into its relevance in drug development.

Theoretical Mass Spectrometry Analysis

Due to the absence of publicly available experimental mass spectra for this compound, this section outlines the predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. These theoretical pathways are derived from established fragmentation principles for structurally related compounds, including benzylamines, primary amines, and cyclic ethers.

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, the high-energy electron beam is expected to induce significant fragmentation of the this compound molecule. The molecular ion (M•+) is anticipated to be observed, albeit potentially at a low abundance due to its propensity to fragment. The fragmentation cascade is likely to be dominated by cleavages alpha to the amine and phenyl groups, as well as characteristic ring-opening of the oxetane moiety.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 177 | [C₁₀H₁₃NO]•+ | Molecular Ion |

| 147 | [C₁₀H₁₁O]+ | Loss of •NH₂ (aminomethyl radical) |

| 119 | [C₈H₇O]+ | Loss of C₂H₄O (ethylene oxide) from the oxetane ring |

| 105 | [C₇H₅O]+ | Benzylic cleavage with loss of the aminomethyl-oxetane moiety |

| 91 | [C₇H₇]+ | Tropylium ion, a common fragment from benzyl compounds |

| 77 | [C₆H₅]+ | Phenyl cation |

| 56 | [C₃H₄O]•+ | Fragment from oxetane ring cleavage |

| 30 | [CH₄N]+ | Iminium ion from alpha-cleavage of the aminomethyl group |

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is expected to primarily generate the protonated molecule, [M+H]⁺, of this compound with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would be necessary to induce fragmentation and elicit structural information. The fragmentation in ESI-MS/MS is anticipated to be directed by the protonated amine, leading to characteristic neutral losses.

Table 2: Predicted Major Fragment Ions of this compound in ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 178 | 161 | NH₃ (17 Da) | Loss of ammonia from the protonated amine |

| 178 | 120 | C₂H₄O (44 Da) + NH₃ (17 Da) | Ring opening of the oxetane followed by loss of ethylene oxide and ammonia |

| 178 | 105 | C₃H₆NO (73 Da) | Cleavage of the bond between the phenyl group and the oxetane ring |

| 178 | 91 | C₄H₇NO (87 Da) | Formation of the tropylium ion |

Experimental Protocols

The following sections provide detailed, generalized protocols for the analysis of this compound using both GC-EI-MS and LC-ESI-MS/MS. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and analytical goals.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

This method is suitable for the analysis of the volatile, neutral form of the analyte.

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

-

If necessary, derivatization with a suitable agent (e.g., silylation) can be performed to improve volatility and chromatographic performance.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 30-400.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This technique is ideal for the analysis of the polar, protonated form of the analyte, offering high sensitivity and selectivity.[4]

1. Sample Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

2. LC-MS/MS Instrumentation and Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

5% B for 0.5 min.

-

5-95% B over 5 min.

-

Hold at 95% B for 2 min.

-

95-5% B over 0.5 min.

-

Hold at 5% B for 2 min.

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Gas: Argon.

-

MS/MS Transitions: Monitor the fragmentation of the precursor ion at m/z 178 to the product ions predicted in Table 2.

Visualizations

Predicted EI-MS Fragmentation Pathway

Caption: Predicted Electron Ionization fragmentation pathway of this compound.

General Experimental Workflow for LC-MS/MS Analysis

Caption: A generalized workflow for the quantitative analysis of a small molecule by LC-MS/MS.

Relevance in Drug Discovery: A Signaling Pathway Context

Oxetane-containing compounds have shown activity against a variety of targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.[1] For instance, some oxetane derivatives act as inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, which is implicated in certain B-cell malignancies. The diagram below illustrates a simplified representation of this pathway.

Caption: Simplified B-cell receptor signaling pathway showing the inhibitory action of an oxetane derivative on BTK.

Conclusion

The mass spectrometric analysis of this compound provides valuable structural information that is essential for its characterization and application in drug discovery. The predicted fragmentation patterns, coupled with the detailed experimental protocols, offer a robust framework for researchers to confidently identify and quantify this important chemical entity. The unique properties conferred by the phenyloxetane scaffold continue to make it an attractive component in the design of novel therapeutics, and a thorough understanding of its analytical behavior is paramount for advancing these endeavors.

References

Technical Guide: Purity and Appearance of (3-Phenyloxetan-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of (3-phenyloxetan-3-yl)methanamine, a valuable building block in medicinal chemistry. The oxetane motif has gained significant attention in drug discovery for its ability to favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2][3] This document outlines the physical characteristics, analytical methodologies for purity determination, and a relevant biological pathway for structurally similar compounds.

Physicochemical Properties and Appearance

This compound is a substituted oxetane derivative. While specific data for its appearance is not consistently published, based on analogous compounds such as 1-(3-methyloxetan-3-yl)methanamine, which is a liquid, it is likely that this compound is a colorless to pale yellow liquid or a low-melting solid at room temperature.[4] The hydrochloride salt of the closely related 3-phenyloxetan-3-amine is a solid.[5]

A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Phenyloxetan-3-amine | 3-Phenyloxetan-3-amine hydrochloride |

| CAS Number | 497239-45-9 | 1211567-54-2 | 1211284-11-5 |

| Molecular Formula | C₁₀H₁₃NO | C₉H₁₁NO | C₉H₁₂ClNO |

| Molecular Weight | 163.22 g/mol | 149.19 g/mol [6] | 185.65 g/mol [5] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Not specified | Solid[5] |

Purity and Analytical Methods

The purity of this compound is crucial for its application in research and drug development. Commercially available batches of related compounds, such as 3-phenyloxetan-3-amine hydrochloride, have been reported with a purity of 97%.[5] Purity is typically determined using a combination of chromatographic and spectroscopic techniques.

Table 2: Purity Specifications for Related Compounds

| Compound | Purity | Method |

| 3-Phenyloxetan-3-amine hydrochloride | 97% | Not specified |

Experimental Protocols for Purity Determination

While specific, validated protocols for this compound are proprietary to manufacturers, the following are representative methods for the analysis of similar amine-containing small molecules.

HPLC is a standard method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is typically employed.

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: A suitable gradient, for example, starting with 95% A and increasing to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm or 254 nm

Sample Preparation:

-

Prepare a stock solution of the this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Prepare the sample solution at a similar concentration.

-

Filter both solutions through a 0.45 µm syringe filter before injection.

Analysis: Inject the reference standard and sample solutions into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.

Objective: To determine the absolute purity of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

High-precision NMR tubes

Procedure:

-

Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a ¹H NMR spectrum under quantitative conditions, ensuring a long relaxation delay (e.g., 5 times the longest T1) and a calibrated 90° pulse.

-

Integrate a well-resolved signal of the analyte and a signal from the internal standard.

-

Calculate the purity based on the integral ratio, the number of protons for each signal, and the molecular weights of the analyte and the internal standard.

Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the analytical characterization and purity assessment of this compound.

Biological Context: Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism

While specific biological data for this compound is limited in publicly available literature, closely related 3-phenyloxetane derivatives have been identified as potent and selective agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[7][8] Activation of GLP-1R is a clinically validated mechanism for the treatment of type 2 diabetes and obesity.

GLP-1R agonists stimulate the production of cyclic AMP (cAMP), which in pancreatic β-cells, leads to enhanced glucose-dependent insulin secretion. The signaling pathway is initiated by the binding of the agonist to the GLP-1R, a G-protein coupled receptor. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.

The diagram below illustrates the GLP-1R signaling pathway that is activated by 3-phenyloxetane derivatives.

Conclusion

This compound is a valuable chemical entity with favorable properties for drug discovery. Its purity is paramount and can be reliably assessed using standard analytical techniques such as HPLC and qNMR. The biological activity of closely related 3-phenyloxetane derivatives as GLP-1R agonists highlights the therapeutic potential of this chemical scaffold. This guide provides researchers and drug development professionals with a foundational understanding of the key characteristics and analytical considerations for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Phenyloxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. 3-Phenyloxetan-3-amine | C9H11NO | CID 53256981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of (3-Phenyloxetan-3-yl)methanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of (3-phenyloxetan-3-yl)methanamine. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on predicting solubility based on the compound's structural features, providing qualitative solubility insights, and detailing robust experimental protocols for precise solubility determination.

Introduction to this compound

This compound is a unique molecule featuring a strained four-membered oxetane ring, a phenyl group, and a primary amine. This combination of a polar aminomethyl group and a nonpolar phenyl group attached to a small heterocyclic ether ring suggests a nuanced solubility profile across various organic solvents. Understanding its solubility is critical for applications in medicinal chemistry, materials science, and synthetic chemistry, where it may serve as a key building block or intermediate.

Physicochemical Properties:

While explicit solubility data is scarce, some physical properties of this compound have been reported:

| Property | Value |

| Molecular Weight | 163.22 g/mol [1] |

| Boiling Point | 272.57 °C at 760 mmHg[1] |

| Density | 1.093 g/cm³[1] |

| LogP | 1.61[1] |

The positive LogP value suggests a degree of lipophilicity, indicating that the compound is likely to be more soluble in organic solvents than in water. Generally, amines with a carbon count greater than four are considered insoluble in water but soluble in organic solvents like diethyl ether or dichloromethane.[2][3]

Predicted and Qualitative Solubility

Based on its structure, this compound is expected to exhibit the following solubility characteristics:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The aminomethyl group can form hydrogen bonds with protic solvents, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polar nature of the oxetane ring and the amine group should allow for favorable dipole-dipole interactions, resulting in significant solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the phenyl group provides nonpolar character, suggesting at least partial solubility in aromatic and aliphatic hydrocarbon solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are versatile and are expected to effectively solvate the molecule.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a generalized method for determining the solubility of a solid organic compound in an organic solvent at a specific temperature.

Objective: To determine the equilibrium (saturation) solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, toluene)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature bath. Agitate the mixture using a magnetic stirrer. Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure the solution is saturated.[4]

-

Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.[4] This step is critical to prevent artificially high solubility measurements.

-

Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.[4]

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in units such as g/L, mg/mL, or mol/L.

Visualization of Workflows

The following diagrams illustrate the logical workflow for solubility determination and a general classification scheme for organic compounds based on their solubility.

Caption: Experimental workflow for quantitative solubility determination.

Caption: Logical flow for the qualitative solubility classification of an amine.

Conclusion

References

(3-Phenyloxetan-3-yl)methanamine: A Versatile Building Block for Kinase Inhibitor Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. Among the emerging building blocks, oxetanes have garnered significant attention for their unique combination of physicochemical properties.[1][2] The strained four-membered ether ring introduces polarity and three-dimensionality while often improving metabolic stability and aqueous solubility.[1][2] This guide focuses on the synthesis, properties, and applications of a specific oxetane-containing building block, (3-Phenyloxetan-3-yl)methanamine, with a particular emphasis on its role in the development of kinase inhibitors targeting critical signaling pathways in oncology.

The incorporation of an oxetane moiety can significantly impact a molecule's biological activity and pharmacokinetic profile.[1] For instance, the oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a more favorable polarity and reduced lipophilicity.[2] Furthermore, the substitution pattern on the oxetane ring is crucial, with 3,3-disubstituted oxetanes demonstrating enhanced stability.[2] The subject of this guide, this compound, is a 3,3-disubstituted oxetane that presents a primary amine for further functionalization, making it a valuable synthon for creating diverse chemical libraries.

Synthesis of this compound

While a direct, single-pot synthesis of this compound is not extensively documented, a plausible and efficient multi-step synthetic route can be devised based on established methodologies for the synthesis of 3-substituted and 3,3-disubstituted oxetanes. The proposed pathway commences with the readily available 3-oxetanone.

Proposed Synthetic Pathway:

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Phenyl-3-hydroxyoxetane

This step involves the Grignard reaction of 3-oxetanone with phenylmagnesium bromide.

-

Materials: 3-Oxetanone, phenylmagnesium bromide solution (in THF), anhydrous diethyl ether, saturated aqueous ammonium chloride solution, magnesium sulfate.

-

Procedure:

-

A solution of 3-oxetanone in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

Phenylmagnesium bromide solution is added dropwise to the stirred solution of 3-oxetanone.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 3-phenyl-3-hydroxyoxetane.

-

Step 2: Synthesis of 3-Phenyl-3-cyanooxetane

This two-step procedure involves the conversion of the tertiary alcohol to a chloride followed by nucleophilic substitution with cyanide.

-

Materials: 3-Phenyl-3-hydroxyoxetane, thionyl chloride (SOCl₂), sodium cyanide (NaCN), dimethyl sulfoxide (DMSO).

-

Procedure:

-

3-Phenyl-3-hydroxyoxetane is dissolved in a suitable solvent like dichloromethane and cooled to 0 °C.

-

Thionyl chloride is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).

-

The solvent is removed under reduced pressure to yield the crude 3-chloro-3-phenyloxetane.

-

The crude chloride is dissolved in DMSO, and sodium cyanide is added.

-

The mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred until the reaction is complete.

-

The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried, and concentrated.

-

The crude nitrile is purified by chromatography to yield 3-phenyl-3-cyanooxetane.

-

Step 3: Synthesis of this compound

The final step is the reduction of the nitrile to the primary amine.

-

Materials: 3-Phenyl-3-cyanooxetane, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

A suspension of LiAlH₄ in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.

-

A solution of 3-phenyl-3-cyanooxetane in anhydrous THF is added dropwise to the LiAlH₄ suspension.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary.

-

Role as a Building Block in Drug Discovery

This compound is a valuable building block for introducing a 3-phenyl-3-aminomethyl oxetane moiety into drug candidates. This scaffold offers several advantages in the context of medicinal chemistry, particularly for the development of kinase inhibitors.

Table 1: Physicochemical Properties and Advantages of the this compound Scaffold

| Property | Advantage in Drug Design |

| Increased Solubility | The polar oxetane ring can improve the aqueous solubility of a molecule, which is often a challenge for kinase inhibitors.[1] |

| Metabolic Stability | The oxetane moiety can block metabolically labile positions, leading to an improved pharmacokinetic profile.[2] |

| Reduced Lipophilicity | As a replacement for lipophilic groups like gem-dimethyl, the oxetane can reduce the overall lipophilicity (logP) of a compound.[2] |

| Three-Dimensionality | The non-planar structure of the oxetane ring increases the sp³ character of a molecule, which can lead to improved selectivity and reduced off-target effects.[2] |

| Modulation of Basicity | The electron-withdrawing nature of the oxetane oxygen can lower the pKa of a nearby amine, which can be beneficial for optimizing cell permeability and reducing hERG liability. |

| Vector for SAR Exploration | The primary amine provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR). |

Application in Targeting Kinase Signaling Pathways

The unique properties of the this compound building block make it particularly suitable for the design of inhibitors targeting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Aurora kinase pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[4][5] The development of small molecule inhibitors targeting kinases within this pathway, such as PI3K, Akt, and mTOR, is an active area of research.[6][7][8]

The incorporation of oxetane-containing building blocks into PI3K inhibitors has been explored as a strategy to improve their drug-like properties.[2] The this compound scaffold can be appended to a core inhibitor structure to enhance solubility and metabolic stability, potentially leading to compounds with improved oral bioavailability and in vivo efficacy.

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Aurora Kinase Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[9][10] Their overexpression is common in various cancers, making them attractive targets for anticancer drug development.[9][11] The design of selective Aurora kinase inhibitors is a key strategy in this area. The this compound building block can be utilized to generate novel scaffolds for Aurora kinase inhibitors, with the potential to improve selectivity and pharmacokinetic properties.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a unique combination of properties that can be leveraged to design improved drug candidates. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The incorporation of this scaffold into kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR and Aurora kinase pathways, holds significant potential for the development of next-generation cancer therapeutics with enhanced efficacy and more favorable drug-like properties. Further exploration of this and related oxetane-based building blocks is warranted to fully exploit their potential in drug discovery.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a first-in-class Aurora A covalent inhibitor for the treatment of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of 3-Substituted Oxetanes: A Technical Guide for Modern Medicinal Chemistry

An in-depth exploration of the synthesis, properties, and applications of 3-substituted oxetanes, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this increasingly important structural motif.

Introduction: The Oxetane Moiety as a Privileged Scaffold

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their physicochemical and pharmacokinetic properties is a paramount challenge. Among the various structural motifs employed to this end, the 3-substituted oxetane ring has emerged as a powerful tool for medicinal chemists.[1][2] This strained four-membered ether offers a unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional geometry, that can confer significant advantages to drug candidates.[3][4] Notably, 3-substituted oxetanes are frequently utilized as bioisosteric replacements for gem-dimethyl and carbonyl groups, leading to marked improvements in aqueous solubility, metabolic stability, and lipophilicity.[5][6] The introduction of an achiral 3-substituted oxetane also avoids the creation of a new stereocenter, simplifying synthetic efforts and downstream development.[1][2] This guide provides a detailed overview of the core aspects of 3-substituted oxetanes in medicinal chemistry, from their synthesis to their impact on drug-like properties, supported by quantitative data, experimental protocols, and graphical representations of relevant biological and experimental workflows.

Impact on Physicochemical and Pharmacokinetic Properties: A Quantitative Perspective

The incorporation of a 3-substituted oxetane can profoundly influence the disposition of a drug molecule. The inherent polarity of the ether oxygen within the strained ring system often leads to a significant enhancement in aqueous solubility, a critical factor for oral bioavailability. Furthermore, the replacement of metabolically susceptible groups, such as gem-dimethyl moieties, with the more robust oxetane ring can dramatically improve metabolic stability, prolonging the half-life of a compound. The following tables summarize the quantitative impact of oxetane substitution on key drug-like properties.

Table 1: Enhancement of Aqueous Solubility by Oxetane Substitution

| Parent Compound (Scaffold) | Analogue with gem-dimethyl group (Solubility) | Analogue with 3-oxetane group (Solubility) | Fold Increase in Solubility |

| Lipophilic open chain | Low | Significantly Higher | 25 to >4000 |

| More polar cyclic | Moderate | High | 4 to ~4000 |

Data compiled from studies demonstrating the dramatic increase in aqueous solubility upon replacing a gem-dimethyl group with a 3-substituted oxetane. The magnitude of the effect is dependent on the overall lipophilicity of the parent scaffold.[7][8]

Table 2: Improvement of Metabolic Stability in Human Liver Microsomes (HLM)

| Parent Compound | Intrinsic Clearance (CLint) of Parent (mL/min/kg) | Analogue with 3-oxetane group | Intrinsic Clearance (CLint) of Analogue (mL/min/kg) |

| N-substituted arylsulfonamide with THF | High | N-substituted arylsulfonamide with 3-oxetane | Low |

| Compound with gem-dimethyl at 3-position | > 293 | Compound with gem-dimethyl at 4-position | 25.9 |

This table illustrates the enhanced metabolic stability of compounds containing a 3-substituted oxetane compared to their tetrahydrofuran (THF) or differently substituted oxetane counterparts. The data highlights the importance of the substitution pattern on metabolic clearance.[9]

Key Synthetic Strategies and Experimental Protocols

The growing importance of 3-substituted oxetanes has spurred the development of robust synthetic methodologies. A cornerstone of many synthetic routes is the versatile building block, oxetan-3-one.[9] This section provides an overview of common synthetic transformations and detailed experimental protocols for the preparation of key oxetane intermediates.

Synthesis of Oxetan-3-one

A practical, one-step synthesis of oxetan-3-one from readily available propargylic alcohols has been developed, offering a safer alternative to methods employing hazardous diazo ketones.[10][11][12]

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one

Materials:

-

Propargyl alcohol

-

Gold(I) catalyst (e.g., [AuCl(IPr)])

-

Oxidant (e.g., N-Oxide)

-

Acid co-catalyst (e.g., HNTf2)

-

Solvent (e.g., 1,2-dichloroethane - DCE)

Procedure:

-

To a solution of propargyl alcohol in DCE, add the gold(I) catalyst and the acid co-catalyst.

-

Add the oxidant to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the crude product by column chromatography to afford oxetan-3-one.

This protocol is a general representation and may require optimization for specific substrates and scales.[11]

Synthesis of 3-Substituted Oxetanes

Oxetan-3-one serves as a versatile precursor for a wide range of 3-substituted oxetanes through various chemical transformations, including reductive amination, Grignard additions, and Suzuki couplings.

Experimental Protocol: Synthesis of 3-Aryl-3-aminooxetanes

Materials:

-

Oxetan-3-one

-

Aromatic amine

-

Reducing agent (e.g., sodium triacetoxyborohydride)

-

Solvent (e.g., dichloromethane - DCM)

Procedure:

-

Dissolve oxetan-3-one and the aromatic amine in DCM.

-

Add the reducing agent portion-wise to the stirred solution.

-

Stir the reaction at room temperature until the starting materials are consumed.

-

Work up the reaction by adding an aqueous solution and extracting the product with an organic solvent.

-

Purify the crude product by chromatography to yield the desired 3-aryl-3-aminooxetane.

This reductive amination protocol is a common method for accessing 3-aminooxetane derivatives.

Experimental Protocol: Nickel-Catalyzed Suzuki Coupling for the Synthesis of 3-Aryloxetanes

Materials:

-

3-Iodooxetane or 3-bromooxetane

-

Arylboronic acid

-

Nickel catalyst (e.g., NiCl2(dppp))

-

Base (e.g., K3PO4)

-

Solvent (e.g., toluene/water mixture)

Procedure:

-

To a reaction vessel, add the 3-halooxetane, arylboronic acid, nickel catalyst, and base.

-

Add the solvent mixture and degas the reaction mixture.

-

Heat the reaction to the desired temperature and stir until completion.

-

Cool the reaction to room temperature, perform an aqueous workup, and extract the product.

-

Purify the crude product via column chromatography to obtain the 3-aryloxetane.

The Suzuki coupling provides a powerful method for the direct arylation of the oxetane ring.[13]

Visualizing the Role of Oxetane-Containing Drugs in Cellular Signaling

To illustrate the context in which oxetane-containing drugs exert their effects, the following diagram depicts the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in cancer.[7][10][14][15][16] Many inhibitors targeting this pathway are in development or have been approved, and the incorporation of oxetane moieties can enhance their drug-like properties.

Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.

Visualizing the Experimental Workflow for In Vitro Metabolism Studies

The metabolic stability of drug candidates is a critical parameter assessed during preclinical development. The following diagram illustrates a typical workflow for an in vitro drug metabolism assay using human liver microsomes (HLM).

Caption: Workflow for an in vitro drug metabolism assay.

Conclusion

The 3-substituted oxetane has firmly established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its ability to favorably modulate key physicochemical and pharmacokinetic properties, such as solubility and metabolic stability, makes it an attractive motif for the optimization of drug candidates across a wide range of therapeutic areas. The continued development of efficient synthetic methodologies will undoubtedly further expand the accessibility and application of this privileged scaffold, paving the way for the discovery of new and improved medicines. This guide has provided a comprehensive overview of the critical aspects of 3-substituted oxetanes, offering a foundational resource for researchers and drug development professionals seeking to harness the potential of this remarkable structural unit.

References

- 1. youtube.com [youtube.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

Stereochemistry of (3-Phenyloxetan-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyloxetan-3-yl)methanamine is a chiral molecule with a unique three-dimensional structure conferred by the oxetane ring and a stereocenter at the C3 position. The spatial arrangement of the aminomethyl and phenyl groups gives rise to two enantiomers, (R)- and (S)-(3-phenyloxetan-3-yl)methanamine, which may exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including methods for the synthesis of the racemic mixture, protocols for chiral resolution, and analytical techniques for the determination of enantiomeric purity. Furthermore, the potential for differential biological activity of the enantiomers is discussed in the context of drug discovery and development.

Introduction to the Stereochemistry of this compound

The oxetane moiety has garnered significant interest in medicinal chemistry as a versatile scaffold that can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. When substituted at the 3-position with two different groups, as in this compound, a chiral center is created, leading to the existence of a pair of enantiomers.